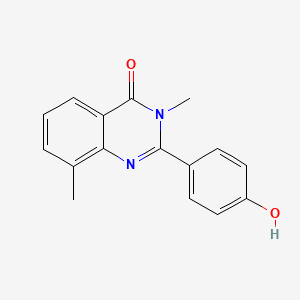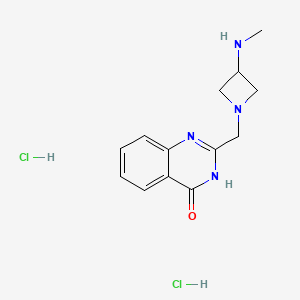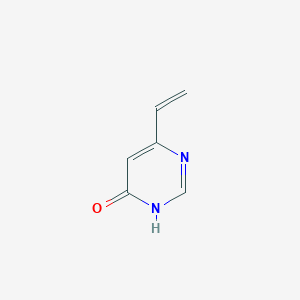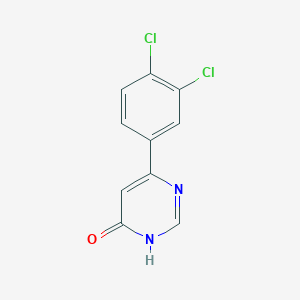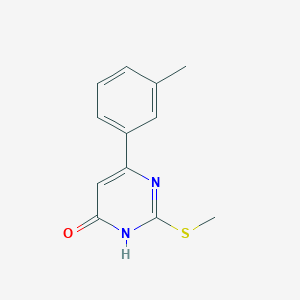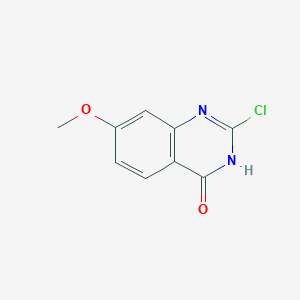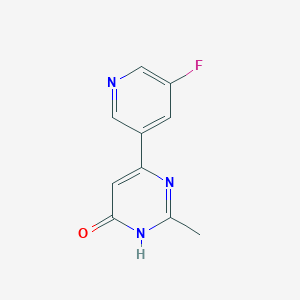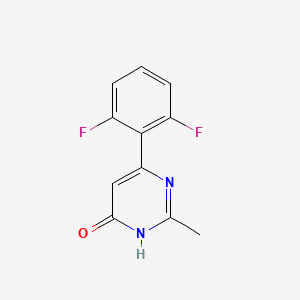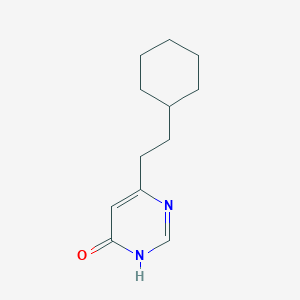
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
Descripción general
Descripción
The compound “6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their antimicrobial and antiproliferative properties .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
In the case of similar compounds, such as pyrazoline derivatives, they have shown confirmed biological as well as pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research into pyrimidine derivatives, such as those structurally related to "6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol," has shown promising antimicrobial properties. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives from a related compound, which were further processed to yield pyridothienopyrimidine derivatives. Some of these synthesized compounds were screened for in vitro antimicrobial activities, showcasing their potential as antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Organic Synthesis Innovations
A study by Reddy et al. (2014) focused on the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, a compound sharing a core structural motif with "this compound." Utilizing phosphomolybdic acid as a catalyst, this work illustrates an efficient method for producing compounds that could have applications in various fields, including agriculture and drug development (Reddy, Reddy, & Reddy, 2014).
Antiviral Research
Hocková et al. (2003) explored the antiviral activity of 2,4-diamino-6-substituted pyrimidines, demonstrating their effectiveness against retroviruses in cell culture. This research indicates the potential of pyrimidine derivatives in developing antiretroviral therapies, highlighting the broad applicability of these compounds in medicinal chemistry (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimycobacterial Activity
Erkin and Krutikov (2010) synthesized hydrochlorides of 2-alkyl-5-bromo-6-methyl-4-phenylaminopyrimidines, analyzing the impact of bromine atom localization on antimycobacterial activity. Their findings contribute to the understanding of how subtle changes in molecular structure can significantly affect biological activity, offering insights for designing more effective antimycobacterial agents (Erkin & Krutikov, 2010).
Luminescent Properties for Materials Science
Xu et al. (2014) investigated cyclopalladated and cyclometalated complexes of 2-(4-bromophenyl)pyridine for their luminescent properties and potential application in organic light-emitting diodes (OLEDs). This study exemplifies the use of bromophenyl-containing compounds in materials science, particularly in the development of electronic and photonic devices (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments with the help of a metal catalyst .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in the synthesis of various organic compounds .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds via suzuki–miyaura cross-coupling reactions .
Action Environment
The suzuki–miyaura cross-coupling reactions, which similar compounds participate in, are known for their mild and functional group tolerant reaction conditions .
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBQMCKJUOTBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)
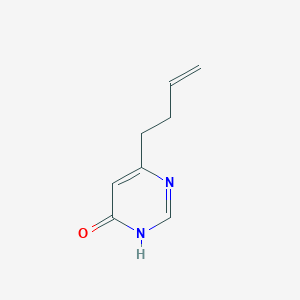

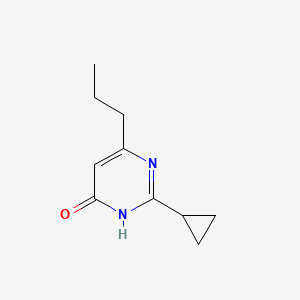
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
